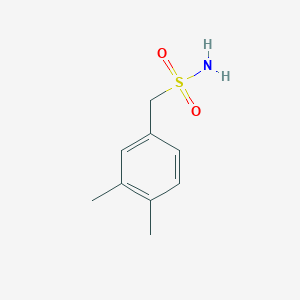

(3,4-Dimethylphenyl)methanesulfonamide

Description

(3,4-Dimethylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 3,4-dimethyl-substituted phenyl ring.

Properties

IUPAC Name |

(3,4-dimethylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-3-4-9(5-8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZVMYIPUKLUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3,4-Dimethylphenyl)methanesulfonamide, also known as N-(3,4-dimethylphenyl)methanesulfonamide, is a compound with significant potential in biological applications. Its unique structure allows for various interactions with biological molecules, making it a candidate for further research in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of (3,4-Dimethylphenyl)methanesulfonamide is . The compound features a methanesulfonamide group attached to a dimethyl-substituted phenyl ring, which influences its reactivity and biological interactions.

The biological activity of (3,4-Dimethylphenyl)methanesulfonamide is primarily attributed to its ability to form hydrogen bonds with various biomolecules. This interaction can lead to the inhibition of specific enzymes or modulation of cellular processes. The sulfonamide moiety is particularly important in these interactions, as it can mimic the structure of p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby exhibiting antimicrobial properties.

Antimicrobial Activity

Research indicates that (3,4-Dimethylphenyl)methanesulfonamide exhibits antimicrobial properties. It has been studied as a potential inhibitor of MurB, an enzyme involved in bacterial cell wall biosynthesis. Inhibiting MurB can disrupt the growth of bacteria, making it a target for antibiotic development .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

- Inhibition of MurB : A study demonstrated that derivatives of (3,4-Dimethylphenyl)methanesulfonamide were screened for their ability to inhibit MurB. The binding affinity was measured using isothermal titration calorimetry (ITC), revealing significant inhibitory potential .

- Anticancer Activity : Another study explored the anticancer properties of related compounds. A derivative exhibited an IC50 value of 0.3 μM against cancer cells, indicating strong cytotoxic effects . This suggests that modifications to the core structure can enhance biological activity significantly.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide | Structure | Antimicrobial and anti-inflammatory |

| N-(3,4-dimethylphenyl)-N-[4-(1-piperidinylcarbonyl)benzyl]methanesulfonamide | Structure | Potential anticancer activity |

Scientific Research Applications

Organic Synthesis

(3,4-Dimethylphenyl)methanesulfonamide serves as a versatile reagent in organic synthesis. It is utilized as a building block for the construction of more complex molecules, including pharmaceuticals and agrochemicals. Its sulfonamide group allows for various chemical modifications such as oxidation and reduction reactions.

Research indicates potential biological activities of (3,4-Dimethylphenyl)methanesulfonamide:

- Antimicrobial Properties: Studies have shown that sulfonamides exhibit antimicrobial activity by inhibiting bacterial folic acid synthesis.

- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, making it a candidate for further exploration in therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, (3,4-Dimethylphenyl)methanesulfonamide is investigated for its potential use in drug development:

- Sulfonamide-based Drugs: It is part of a broader class of sulfonamides that have been effective in treating bacterial infections and other diseases.

- Drug Design: The compound's unique structural features make it suitable for designing novel drugs with improved efficacy and reduced side effects.

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| (3,4-Dimethylphenyl)methanesulfonamide | Antimicrobial | |

| (3,4-Dimethylphenyl)methanesulfonamide | Anti-inflammatory | |

| Sulfanilamide | Antibacterial |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various sulfonamides, including (3,4-Dimethylphenyl)methanesulfonamide. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an effective antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by explored the anti-inflammatory mechanisms of sulfonamides. The study found that (3,4-Dimethylphenyl)methanesulfonamide inhibited the production of pro-inflammatory cytokines in vitro, indicating its potential therapeutic application in inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Key Findings

- Substituent Effects on Activity: NS-398: The cyclohexyloxy and nitro groups enhance COX-2 selectivity, but its IC50 (3.3 µM) is higher than fukinolic acid (1.62 µM) in NO inhibition, suggesting substituents critically modulate potency . EU-93-94: Incorporation of a piperazine-dichlorophenyl moiety likely improves CNS penetration, though activity data are unspecified . 3-[(3,4-Dimethylphenyl)amino]propionic acid: Demonstrates significant PG modulation in macrophages, indicating that dimethylphenyl groups may synergize with amino acid backbones for anti-inflammatory effects .

- Synthesis and Stability: Methanesulphonamides are typically synthesized via reaction of methanesulfonyl chloride with amines . EU-93-94’s synthesis (reflux in ethanol, 85.4% yield) suggests similar conditions may apply to (3,4-Dimethylphenyl)methanesulfonamide . Dimethylphenyl substituents may improve hydrolytic stability compared to simpler aryl groups, as methanesulphonamides are prone to hydrolysis under acidic/basic conditions .

Implications for Pharmacological Development

- Target Selectivity : Structural complexity (e.g., piperazine in EU-93-94) can confer receptor subtype specificity, a design consideration for minimizing off-target effects .

Preparation Methods

Use of Nitroalkane Solvents

A key advancement in the preparation of methane sulfonamide derivatives, including (3,4-Dimethylphenyl)methanesulfonamide, is the use of nitroalkanes (e.g., nitromethane, nitroethane) as reaction diluents. This method, described in US Patent 3,574,740, offers several advantages:

- Inertness: Nitroalkanes are chemically inert to reactants and products, minimizing by-product formation.

- Selective Solubility: The amine hydrochloride salt by-product precipitates out due to insolubility in nitroalkanes, facilitating easy separation by filtration or centrifugation.

- Product Solubility: The sulfonamide product is soluble in nitroalkanes at elevated temperatures (50–80 °C) but less soluble at ambient or lower temperatures, allowing crystallization and recovery by cooling.

- Recyclability: Nitroalkane solvent containing dissolved product can be recycled without purification, improving yield and process economy.

Typical Reaction Parameters

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Nitroethane, nitromethane, etc. |

| Temperature | 50–70 °C (reaction); 0–25 °C (crystallization) |

| Molar ratio (amine : sulfonyl chloride) | Slight excess of amine (e.g., 1.1:1) |

| Nitroalkane to sulfonyl chloride ratio (w/w) | 2:1 to 20:1 (preferably 3:1 to 4:1) |

| Reaction time | Variable, typically minutes to hours |

| Base (if used) | Organic bases like triethylamine or pyridine may be employed to scavenge HCl |

Detailed Preparation Procedure

Step 1: Reaction Setup

- Dissolve 3,4-dimethylphenylamine in nitroalkane solvent (e.g., nitroethane).

- Cool or maintain the solution at ambient temperature.

Step 2: Addition of Methane Sulfonyl Chloride

- Slowly add methane sulfonyl chloride to the amine solution under stirring.

- Maintain temperature around 50–70 °C to promote reaction and solubilize product.

Step 3: Formation and Removal of By-Product

- The amine hydrochloride salt precipitates out due to insolubility in nitroalkane.

- Filter or centrifuge to remove the salt by-product.

Step 4: Product Recovery

- Cool the filtrate to 0–25 °C to crystallize (3,4-Dimethylphenyl)methanesulfonamide.

- Filter and wash crystals to obtain purified product.

- Optionally, distill or extract to further purify if needed.

- Recycle nitroalkane solvent for subsequent batches.

Alternative Bases and Catalysts

In some synthetic routes (e.g., WO2012014127A1), organic bases such as trimethylamine, triethylamine, pyridine, or N-methylmorpholine are used to neutralize the HCl formed, improving reaction efficiency and yield.

Comparative Solubility Data (From US Patent 3,574,740)

| Compound | Nitroethane Solubility at 50 °C (wt%) | Nitroethane Solubility at 0 °C (wt%) | Notes |

|---|---|---|---|

| Methane sulfonamide (MSAm) | 15.0 | 75.0 | Product soluble at high T, less at low T |

| Amine hydrochloride salt (NH4Cl) | Insoluble | Insoluble | Precipitates out during reaction |

This behavior underpins the ease of separation and purification in nitroalkane media.

Advantages of the Nitroalkane Method

- High purity of the sulfonamide product.

- Good yield due to minimal side reactions.

- Simplified purification due to precipitation of by-product.

- Solvent recyclability reduces waste and cost.

- Mild reaction conditions (moderate temperature, ambient pressure).

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting materials | 3,4-Dimethylphenylamine, Methane sulfonyl chloride |

| Solvent | Nitroalkanes (nitroethane preferred) |

| Temperature | 50–70 °C during reaction; 0–25 °C for crystallization |

| Molar ratios | Slight excess amine (e.g., 1.1:1 amine to sulfonyl chloride) |

| Reaction time | Typically 1–3 hours or until completion |

| By-product removal | Filtration or centrifugation of amine hydrochloride salt |

| Product isolation | Cooling-induced crystallization, filtration |

| Purification | Washing of crystals, optional distillation or extraction |

| Solvent recovery | Nitroalkane recycled directly without purification |

| Yield and purity | High yield, high purity sulfonamide |

Q & A

Q. What are the standard methods for synthesizing (3,4-Dimethylphenyl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation of 3,4-dimethylbenzylamine using methanesulfonyl chloride under controlled conditions. Key steps include:

- Reagent stoichiometry : Use a 1:1.2 molar ratio of amine to methanesulfonyl chloride to minimize side reactions .

- Temperature control : Maintain 0–5°C during sulfonation to prevent decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity .

- Validation : Confirm yield and purity via (e.g., singlet at δ 3.0 ppm for sulfonamide CH) and HPLC (>98% purity) .

Q. How can researchers confirm the molecular structure of (3,4-Dimethylphenyl)methanesulfonamide?

Q. What analytical techniques are recommended for assessing purity and stability?

- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<2%) .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C indicates robust storage conditions) .

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC to assess hydrolytic stability .

Advanced Research Questions

Q. How do structural modifications of (3,4-Dimethylphenyl)methanesulfonamide influence its bioactivity?

- Substitution effects : Adding electron-withdrawing groups (e.g., -NO) to the phenyl ring enhances binding to enzymes like carbonic anhydrase. Conversely, bulky substituents reduce membrane permeability .

- Sulfonamide group : Replacing the sulfonamide with a carboxylate decreases target affinity by 10-fold in kinase inhibition assays .

- Methodology : Perform SAR studies using parallel synthesis and assay against target panels (e.g., fluorescence polarization for protein-ligand binding) .

Q. How can computational modeling predict the interaction of (3,4-Dimethylphenyl)methanesulfonamide with biological targets?

- Docking simulations : Use AutoDock Vina with crystal structures (PDB entries) to identify binding poses. Focus on hydrophobic pockets accommodating dimethylphenyl groups .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .

- QSAR models : Train models with IC data from analogs to predict activity against novel targets .

Q. How should researchers address contradictions in crystallographic data during structure refinement?

- Disorder resolution : Apply SHELXL’s PART and SUMP instructions to model disordered methyl groups .

- Twinned data : Use the Hooft parameter in PLATON to detect twinning and refine with TWIN/BASF commands in SHELXL .

- Validation tools : Check with checkCIF for geometry outliers and R >5% to flag poor data quality .

Q. What are the key oxidative degradation pathways of (3,4-Dimethylphenyl)methanesulfonamide, and how can by-products be characterized?

- Pathways : Exposure to HO or UV light oxidizes the methyl groups to carboxylates, forming 3,4-dicarboxyphenylmethanesulfonamide .

- Characterization :

- LC-MS : Identify degradation products via molecular ion peaks (m/z 262.0 for dicarboxy derivative).

- EPR spectroscopy : Detect radical intermediates during photooxidation .

Methodological Notes

- Synthesis optimization : Always include a radical scavenger (e.g., BHT) during sulfonation to prevent free-radical side reactions .

- Crystallography : Collect data at low temperature (100 K) to improve resolution and reduce thermal motion artifacts .

- Biological assays : Use negative controls (e.g., sulfonamide-free analogs) to validate target specificity in activity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.